molecular formula C13H14N2O2 B8308254 Ethyl 5-aminoisoquinoline-3-acetate

Ethyl 5-aminoisoquinoline-3-acetate

Cat. No. B8308254
M. Wt: 230.26 g/mol
InChI Key: KVXJFHOQEKPSOT-UHFFFAOYSA-N
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Patent
US04363909

Procedure details

Ethyl 5-nitroisoquinoline-3-acetate (20 g) is dissolved in ethyl acetate (1 liter), and a catalyst consisting of palladium-on-carbon (3/97 by weight; 21 g) is added. The mixture is hydrogenated at atmospheric pressure, at a temperature of about 50° C., for 2 hours. It is filtered through diatomaceous silica and the filtrate is then concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C. to yield ethyl 5-aminoisoquinoline-3-acetate (15.8 g) in the form of beige crystals, m.p.=90° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[C:7]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:8]=[CH:9]2)([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[C:7]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:8]=[CH:9]2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=C(N=CC2=CC=C1)CC(=O)OCC
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
21 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
It is filtered through diatomaceous silica
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is then concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C2C=C(N=CC2=CC=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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